molecular formula C17H14O3 B2454935 3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one CAS No. 55222-55-4

3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one

Cat. No. B2454935
CAS RN: 55222-55-4
M. Wt: 266.296
InChI Key: CGEPYNXQNCHVOK-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one is a chemical compound that is widely used in scientific research. It is also known as OTBDIFF or Oxcarbazepine-D4. This compound has gained significant attention due to its unique properties and potential applications in various fields.

Scientific Research Applications

Structural and Theoretical Insights


The molecular structure of 3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one derivatives has been studied using various techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computations. The studies focus on geometric parameters, electronic properties, and thermodynamic properties to provide deep insights into their structural and electronic configurations. Additionally, DFT calculations and molecular electrostatic potential (MEP) surface maps have been used for a detailed understanding of the chemical reactivity and potential energy surfaces of these compounds (Tanrıkulu Yılmaz et al., 2020).

Tautomerism and Resonance Studies

Keto-Enol Tautomerism Investigations


The phenomena of keto-enol tautomerism in isobenzofuran-1(3H)-one derivatives have been explored through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The studies emphasize the stability and existence of these tautomers in different physical states and how they are influenced by factors like solvent, temperature, and physical state (Pires et al., 2016).

Intermolecular Hydrogen Bonding in Enol Forms


Research on intermolecular hydrogen bonding, particularly in the enol forms of β-diketones, is significant. The presence of resonance-assisted hydrogen bonds (RAHBs) and their impact on the structural stability and electronic delocalization has been deeply analyzed using both theoretical and experimental methods. This research provides a comprehensive understanding of the energy stabilization due to RAHBs in the crystal packing of these molecules (Franca et al., 2016).

Synthetic Methodologies and Applications

Divergent Synthesis Approaches


New synthetic methodologies for isobenzofuran-1(3H)-one derivatives have been developed, showcasing the versatility of these compounds in organic synthesis. These methods involve reactions with various reagents, offering a pathway to a diverse range of structurally unique derivatives, which can be further utilized in different chemical transformations (Du et al., 2022).

Biological Activities and Drug Discovery

Cytotoxic Activity and Drug Design


A series of 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones have been synthesized and screened for cytotoxic activity against leukemia cancer cell lines. This research is significant for drug discovery and development, especially in identifying new therapeutic agents for cancer treatment. The study also involves computational predictions of pharmacokinetics and drug-likeness properties, providing a comprehensive approach to drug design (Maia et al., 2016).

properties

IUPAC Name

3-[2-(3-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-5-4-6-12(9-11)15(18)10-16-13-7-2-3-8-14(13)17(19)20-16/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEPYNXQNCHVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one

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